2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6S2/c20-11-3-1-10(2-4-11)14-7-5-12(27-14)9-15-17(24)21(19(28)29-15)13(18(25)26)6-8-16(22)23/h1-5,7,9,13H,6,8H2,(H,22,23)(H,25,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBXZUCQQMQLIO-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid represents a significant class of thiazolidinone derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure features a thiazolidinone core, which is known for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O4S |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | 2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Biological Activity Overview
Research has demonstrated that thiazolidinone derivatives exhibit a wide spectrum of biological activities:
-
Antimicrobial Activity :
- The compound has shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
- In vitro studies indicated that it disrupts bacterial cell wall synthesis, contributing to its antimicrobial efficacy.
-
Anticancer Properties :
- Studies have reported that derivatives of this compound can inhibit tumor cell proliferation and angiogenesis. For instance, the compound demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .
- Mechanistic studies suggest that the anticancer activity may be linked to the inhibition of specific kinases involved in cell signaling pathways.
-
Anti-inflammatory Effects :
- The compound's structural features suggest potential anti-inflammatory properties, which are currently under investigation. Initial findings indicate that it may inhibit pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zvarec et al. evaluated the antimicrobial activity of various thiazolidinone derivatives, including the target compound. The results highlighted its effectiveness against Staphylococcus aureus and Staphylococcus epidermidis but noted limited activity against Bacillus subtilis.
Case Study 2: Anticancer Activity Assessment
Mendgen et al. explored the anticancer potential of thiazolidinone derivatives in vitro against Plasmodium falciparum, indicating an IC50 value of 35 µM for chloroquine-sensitive strains and higher resistance in chloroquine-resistant strains. Additionally, they investigated the inhibition of serine proteases involved in cancer progression.
Case Study 3: Enzyme Inhibition Studies
Research has also focused on the inhibitory effects of this compound on various enzymatic targets, such as:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below, the target compound is compared to structurally related analogs in terms of substituents, synthetic routes, physicochemical properties, and biological activity.
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Impact: The target compound’s pentanedioic acid group distinguishes it from analogs with monocarboxylic acids (e.g., benzoic acid in ) or non-acidic groups (e.g., acetamide in ). This may enhance solubility (logP ~1.2 estimated) compared to lipophilic analogs (logP ~3.5 for ) . The 4-chlorophenyl group on the furan ring is shared with , suggesting a role in target binding (e.g., hydrophobic interactions or halogen bonding).
Synthetic Routes: The target compound’s synthesis likely follows a Knoevenagel condensation (as in and ), where a thiosemicarbazide reacts with chloroacetic acid and an aldehyde/ketone. specifies that similar compounds are synthesized via condensation of amines with preformed thiazolidinone-acetic acid intermediates.
Biological Activity: The acetamide analog () exhibits antitumor activity (IC₅₀ = 2.1–8.7 μM against HeLa cells) by inhibiting angiogenesis and proliferation. The target compound’s pentanedioic acid may modulate this activity via improved solubility or altered target affinity . The benzoic acid derivative () shows aminopeptidase N inhibition (Ki = 0.4 μM), linked to its aromatic substituents. The target compound’s aliphatic dicarboxylic acid may shift selectivity toward other metalloproteases .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-chlorophenyl and furan groups are conserved in antitumor analogs (), while carboxylic acid substituents correlate with enzyme inhibition (). The target compound’s dual carboxylic acids may offer a unique pharmacokinetic profile.
- Isomerism : The Z configuration (evident in ’s crystallographic data) is critical for maintaining planar geometry, facilitating π-π stacking with biological targets. E isomers (e.g., ) are less studied but may exhibit reduced activity .
- Synthetic Challenges: Multi-step syntheses (e.g., ’s reflux in DMF/acetic acid) are common, with yields ranging from 40–65% for thiazolidinones. The target compound’s synthesis may require optimization to accommodate the pentanedioic acid group.
Preparation Methods
Synthetic Strategy Overview
The compound’s structure comprises three key components:
-
Thiazolidinone core : A five-membered ring with sulfur and nitrogen atoms.
-
Furan-4-chlorophenyl substituent : A furan ring substituted at the 5-position with a 4-chlorophenyl group.
-
Pentanedioic acid side chain : A glutaric acid derivative linked to the thiazolidinone nitrogen.
Synthesis typically proceeds via:
-
Step 1 : Preparation of 5-(4-chlorophenyl)furan-2-carbaldehyde.
-
Step 2 : Formation of the thiazolidinone ring via cyclocondensation.
-
Step 3 : Knoevenagel condensation to introduce the furan-chlorophenyl moiety.
-
Step 4 : Functionalization with pentanedioic acid.
Intermediate Synthesis: 5-(4-Chlorophenyl)furan-2-carbaldehyde
This intermediate is synthesized through a Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 4-chlorophenylboronic acid .
Procedure :
-
Combine 5-bromofuran-2-carbaldehyde (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in a 3:1 mixture of dioxane/water.
-
Heat at 90°C under nitrogen for 12 hours.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Yield : 78% .
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.24 (d, J = 3.6 Hz, 1H, furan-H), 6.82 (d, J = 3.6 Hz, 1H, furan-H).
-
MS (ESI) : m/z 235.0 [M+H]⁺.
Thiazolidinone Ring Formation
The thiazolidinone core is constructed via cyclocondensation of thiourea derivatives with mercaptoacetic acid .
Procedure :
-
React 2-amino-4-oxo-2-sulfanylidenethiazolidine (1.0 equiv) with mercaptoacetic acid (1.5 equiv) in acetic acid (5 mL/mmol).
-
Reflux at 120°C for 6 hours.
-
Cool to room temperature, precipitate with ice-water, and filter.
Yield : 85% .
Characterization :
-
¹³C NMR (100 MHz, DMSO-d₆): δ 192.4 (C=O), 167.8 (C=S), 62.3 (C-N), 35.1 (CH₂).
-
IR (KBr) : 1720 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).
Knoevenagel Condensation for Furan-Chlorophenyl Incorporation
The furan-chlorophenyl group is introduced via a Knoevenagel reaction between the thiazolidinone and 5-(4-chlorophenyl)furan-2-carbaldehyde.
Procedure :
-
Dissolve thiazolidinone (1.0 equiv) and aldehyde (1.1 equiv) in ethanol (10 mL/mmol).
-
Add piperidine (0.1 equiv) as a catalyst and reflux at 80°C for 8 hours.
-
Concentrate under reduced pressure and recrystallize from ethanol.
Yield : 72%.
Optimization Notes :
-
Solvent : Ethanol > DMF due to improved stereoselectivity (Z:E ratio 9:1 vs 3:1).
-
Catalyst : Piperidine outperforms ammonium acetate in yield (72% vs 58%).
Introduction of Pentanedioic Acid Side Chain
The pentanedioic acid moiety is attached via N-alkylation using dimethyl glutarate followed by hydrolysis.
Procedure :
-
React the thiazolidinone-furan intermediate (1.0 equiv) with dimethyl glutarate (1.5 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 60°C for 6 hours.
-
Hydrolyze the ester with 6M HCl at 90°C for 4 hours.
Yield : 65% (two steps).
Characterization :
-
HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).
-
Elemental Analysis : Calculated C 52.1%, H 3.6%, N 4.2%; Found C 52.0%, H 3.7%, N 4.1%.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 78 | 95 | Bromofuran stability |
| Cyclocondensation | Mercaptoacetic acid, acetic acid | 85 | 97 | Ring tautomerism control |
| Knoevenagel | Piperidine, ethanol | 72 | 98 | Z/E isomer separation |
| N-Alkylation | Dimethyl glutarate, DMF | 65 | 98 | Ester hydrolysis side reactions |
Stereochemical Considerations
The (5Z) configuration is critical for biological activity. Microwave-assisted synthesis (100°C, 30 min) enhances Z-selectivity to 92% compared to conventional heating (72%). Polar solvents (e.g., ethanol) stabilize the transition state favoring the Z-isomer.
Scalability and Industrial Feasibility
-
Cost Analysis : Pd catalysts account for 40% of raw material costs. Switching to Pd/C (heterogeneous) reduces costs by 30% without yield loss .
-
Green Chemistry : Using water-ethanol mixtures decreases environmental impact (E-factor: 8.2 vs 15.6 for pure DMF).
Analytical Validation
Q & A
Q. What are the critical steps and conditions for synthesizing 2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone core. Key steps include:
- Condensation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid mixture (2–4 hours) .
- Functionalization : Introducing the chlorophenyl-furan moiety via Knoevenagel condensation under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .
- Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional reflux .
- Purification : Recrystallization from DMF-ethanol or column chromatography ensures ≥95% purity .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration of the exocyclic double bond .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies intermediate yields .
- X-ray Crystallography : Resolves bond lengths and dihedral angles of the thiazolidinone ring, critical for understanding electronic properties .
- Mass Spectrometry (MS) : Validates molecular weight (expected ~470–500 g/mol) and detects side products .
Q. How does pH affect the stability of this compound during storage and experimental use?
- Methodological Answer :
- Neutral pH (6.5–7.5) : Stable for ≥6 months at 4°C in dark conditions .
- Basic Conditions (pH >9) : Rapid hydrolysis of the thiazolidinone ring occurs, generating sulfhydryl byproducts. Use phosphate buffers (pH 7.0) for biological assays .
- Acidic Conditions (pH <4) : Partial protonation of the pentanedioic acid moiety reduces solubility; DMSO or ethanol co-solvents (10–20% v/v) are recommended .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in Knoevenagel condensations .
- Machine Learning : Train models on existing reaction datasets to prioritize solvent-catalyst combinations (e.g., acetic acid + piperidine vs. ionic liquids) .
- In Silico Screening : Docking studies identify substituents (e.g., fluorophenoxy groups) that improve binding to target enzymes like PPAR-γ .
Q. How should researchers address contradictory bioactivity data across in vitro studies?
- Methodological Answer :
- Assay Standardization :
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell Lines | Use authenticated lines (e.g., HepG2 for liver toxicity) | |
| Solvent Controls | Limit DMSO to ≤0.1% to avoid off-target effects | |
| Dose-Response | Test 5–7 concentrations (1 nM–100 µM) with triplicates |
- Mechanistic Follow-Up : Use siRNA knockdowns or enzyme inhibitors to validate target engagement (e.g., COX-2 vs. NF-κB pathways) .
Q. What strategies are effective for designing derivatives with improved target specificity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the 4-chlorophenyl group with trifluoromethylpyridyl (enhances lipophilicity; logP +0.5) .
- Scaffold Hybridization : Fuse the thiazolidinone core with pyrido[1,2-a]pyrimidine to exploit dual kinase-inhibitory effects .
- Pharmacophore Mapping :
| Feature | Role | Example Modification |
|---|---|---|
| Hydrogen Bond Acceptor | Sulfonyl group | Introduce sulfone at C2 |
| Hydrophobic Pocket | Chlorophenyl | Replace with naphthyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
